Cas no 2225170-42-1 ((2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid)

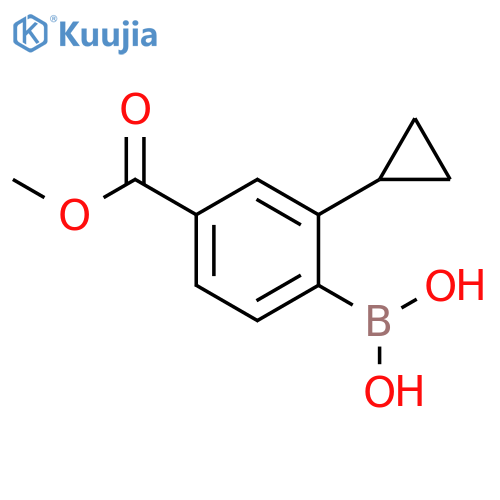

2225170-42-1 structure

商品名:(2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid

(2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid

- 2225170-42-1

-

- インチ: 1S/C11H13BO4/c1-16-11(13)8-4-5-10(12(14)15)9(6-8)7-2-3-7/h4-7,14-15H,2-3H2,1H3

- InChIKey: ZKLCLIAFWHUWTQ-UHFFFAOYSA-N

- ほほえんだ: C1(B(O)O)=CC=C(C(OC)=O)C=C1C1CC1

計算された属性

- せいみつぶんしりょう: 220.0906891g/mol

- どういたいしつりょう: 220.0906891g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

(2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C904664-10mg |

(2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid |

2225170-42-1 | 95% | 10mg |

¥1,789.20 | 2022-09-29 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C904664-25mg |

(2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid |

2225170-42-1 | 95% | 25mg |

¥3,499.20 | 2022-09-29 |

(2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

2225170-42-1 ((2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid) 関連製品

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬